3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide
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Overview
Description
The compound “3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound, also known as a fused ring system, that consists of two aromatic rings. The molecule also contains an acetamido group, which is a functional group consisting of an acetyl group single-bonded to nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the benzofuran and phenyl rings, and the polar characteristics of the acetamido group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran and acetamido groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the acetamido group could participate in various nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamido group might increase its solubility in polar solvents .Mechanism of Action
Target of Action
The compound 3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide is structurally similar to Amitraz . Amitraz is known to target the alpha-adrenergic receptors in the central nervous system . These receptors play a crucial role in maintaining the balance of neurotransmitters and regulating various physiological functions.
Mode of Action
The compound interacts with its targets through alpha-adrenergic agonist activity . This interaction leads to overexcitation in the target organisms, which can result in paralysis and death .
Biochemical Pathways
The compound affects the adrenergic signaling pathway . By acting as an agonist, it stimulates the alpha-adrenergic receptors, disrupting the normal balance of neurotransmitters. This disruption can lead to a cascade of effects downstream, including overexcitation and paralysis .
Pharmacokinetics
Amitraz is known to be insoluble in water , which could impact its bioavailability and distribution.
Result of Action
The molecular and cellular effects of the compound’s action include overexcitation of the nervous system, leading to paralysis and death in target organisms . This is due to its agonistic action on the alpha-adrenergic receptors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s insolubility in water could affect its distribution in aquatic environments. Additionally, factors such as pH, temperature, and presence of other chemicals could potentially impact its stability and efficacy.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[2-(2,4-dimethylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-8-13(12(2)9-11)10-16(22)21-17-14-5-3-4-6-15(14)24-18(17)19(20)23/h3-9H,10H2,1-2H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKMFVWOOFAVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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